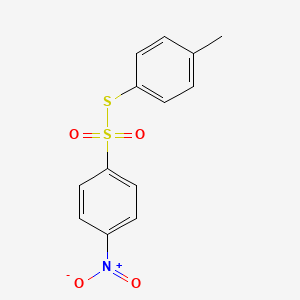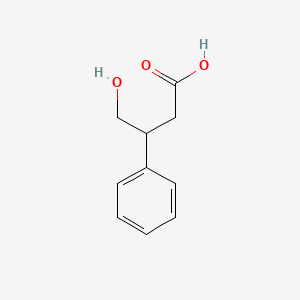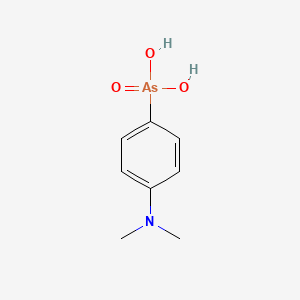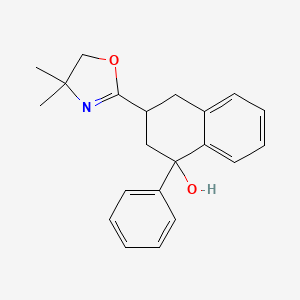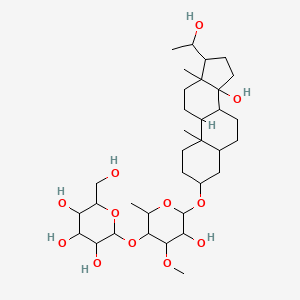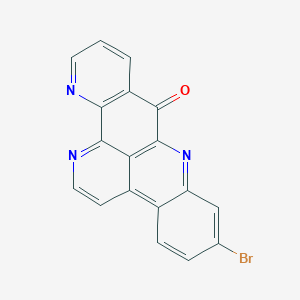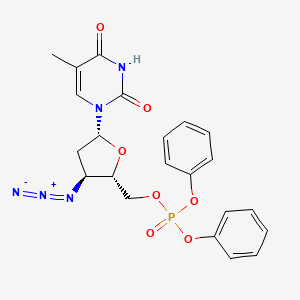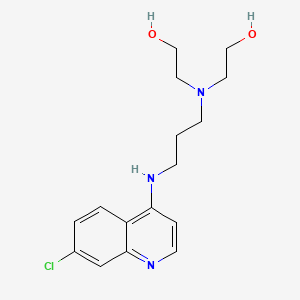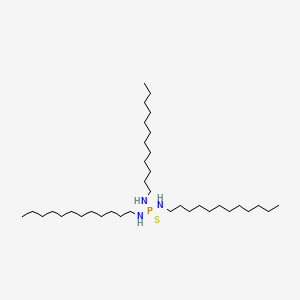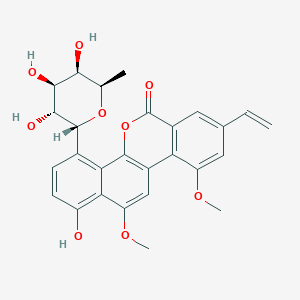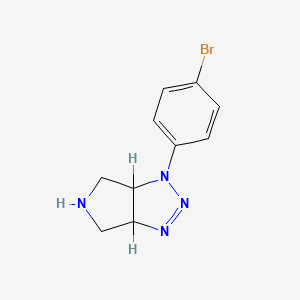
1-(4-Bromophenyl)-1,3a,4,5,6,6a-hexahydropyrrolo(3,4-d)(1,2,3)triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-1,3a,4,5,6,6a-Hexahydropyrrolo(3,4-d)(1,2,3)triazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique structure, which combines a bromophenyl group with a hexahydropyrrolo-triazole ring system. The presence of the bromine atom and the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-1,3a,4,5,6,6a-Hexahydropyrrolo(3,4-d)(1,2,3)triazole typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as “click chemistry.” This reaction involves the cycloaddition of an alkyne with an azide in the presence of a copper(I) catalyst to form the triazole ring . The bromophenyl group can be introduced through a substitution reaction using a brominated precursor .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and efficiency . Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-1,3a,4,5,6,6a-Hexahydropyrrolo(3,4-d)(1,2,3)triazole can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form oxo derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxo derivatives of the triazole ring.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)-1,3a,4,5,6,6a-Hexahydropyrrolo(3,4-d)(1,2,3)triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-1,3a,4,5,6,6a-Hexahydropyrrolo(3,4-d)(1,2,3)triazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(4-Bromophenyl)-1,3a,4,5,6,6a-Hexahydropyrrolo(3,4-d)(1,2,3)triazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness:
- The presence of the bromophenyl group and the hexahydropyrrolo-triazole ring system imparts unique chemical properties that are not found in other triazole or pyrazole derivatives .
- Its potential neuroprotective and anti-neuroinflammatory properties make it a promising candidate for drug development .
Properties
CAS No. |
17843-23-1 |
|---|---|
Molecular Formula |
C10H11BrN4 |
Molecular Weight |
267.13 g/mol |
IUPAC Name |
3-(4-bromophenyl)-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]triazole |
InChI |
InChI=1S/C10H11BrN4/c11-7-1-3-8(4-2-7)15-10-6-12-5-9(10)13-14-15/h1-4,9-10,12H,5-6H2 |
InChI Key |
LHYBYSNOOCQPSP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CN1)N(N=N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


